11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Beschreibung
Historical Context and Discovery
The historical development and discovery pathway of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one is not extensively documented in contemporary scientific literature. According to PubChem records, the compound was first registered in their database on March 27, 2005, with subsequent modifications documented as recently as May 10, 2025. The compound has been formally assigned CAS Registry Number 28797-48-0, establishing its official recognition within international chemical nomenclature systems.
This compound belongs to the broader pyridobenzodiazepine family, a class that has attracted considerable attention in medicinal chemistry. Pyridobenzodiazepines represent an important category of nitrogen-containing heterocyclic compounds with potential applications in pharmaceutical development. The structural characteristics of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one position it as a compound of potential interest for further exploration of structure-activity relationships within this chemical family.
Core Structural Features and Nomenclature
11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one possesses a complex molecular architecture characterized by several distinctive structural features. The core structure incorporates a pyridine ring fused with a benzodiazepine ring system, with a chloroacetyl group attached to the nitrogen at position 11, and a carbonyl group at position 6 of the benzodiazepine component. This arrangement contributes to the compound's unique chemical properties and potential biological activities.
The compound has been registered under multiple nomenclature designations across various chemical databases. The following table comprehensively summarizes the key identifiers and physicochemical properties of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one:
The structural characteristics of this compound, particularly the chloroacetyl group, introduce specific reactivity patterns that may be significant in both synthetic organic chemistry applications and biological interactions. The presence of three nitrogen atoms in the heterocyclic system creates potential for hydrogen bonding and interaction with biological targets, while the chloroacetyl group represents a potentially reactive moiety that could participate in various chemical transformations.
Research Significance in Medicinal Chemistry
While comprehensive research findings specifically addressing 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one are somewhat limited in the current scientific literature, several areas of potential significance can be identified based on its structural characteristics and relationship to other compounds.
A notable aspect of this compound's potential significance emerges from its identification as "Pirenzepine EP Impurity A". This designation establishes a relationship to pirenzepine, an established antimuscarinic agent employed clinically in the treatment of peptic ulcers. As an impurity associated with pirenzepine production, understanding the properties and potential biological activities of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one holds significance for pharmaceutical quality control and safety assessment protocols related to pirenzepine-based medications.
The broader pyridobenzodiazepine class, to which this compound belongs, has demonstrated diverse pharmacological properties worthy of exploration. Structurally related pyridobenzodiazepines have been investigated for various biological activities, including potential applications in neuropharmacology due to interactions with receptors in the central nervous system. The specific pharmacological profile of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b]benzodiazepin-6-one remains to be fully characterized, presenting opportunities for future research.
The chloroacetyl functional group present in this compound introduces potential reactivity that could be exploited in chemical synthesis, potentially serving as an intermediate in the development of more complex molecular structures. This reactive group could facilitate various transformations, including nucleophilic substitution reactions, potentially enabling the creation of structurally diverse derivatives with modified pharmacological properties.
It should be noted that while current literature provides valuable insights into the structural and chemical characteristics of this compound, significant gaps remain in our understanding of its biological activities and potential therapeutic applications. These knowledge gaps represent valuable opportunities for future research to elucidate the compound's pharmacological profile, structure-activity relationships, and potential applications in drug discovery and development.
Eigenschaften
IUPAC Name |
11-(2-chloroacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-8-12(19)18-11-6-2-1-4-9(11)14(20)17-10-5-3-7-16-13(10)18/h1-7H,8H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBZFWLMYVPNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CCl)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182976 | |
| Record name | 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28797-48-0 | |
| Record name | 11-(2-Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28797-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028797480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-(CHLOROACETYL)-5,11-DIHYDRO-6H-PYRIDO(2,3-B)(1,4)BENZODIAZEPIN-6-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MF3ZSQ8A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biologische Aktivität
The compound 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one , also known by its CAS number 28797-48-0 , is a member of the benzodiazepine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C14H10ClN3O2 |
| Molecular Weight | 287.701 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 481.1 ± 40.0 °C |
| Flash Point | 244.7 ± 27.3 °C |
| Solubility | Slightly soluble in DMSO and Methanol |
Structural Characteristics
The structure of this compound features a pyrido-benzodiazepine framework, which is critical for its biological activity.
Research indicates that compounds similar to this compound interact with various neurotransmitter systems in the brain, particularly the GABAergic system. These interactions can lead to anxiolytic and sedative effects.
- GABA Receptor Modulation : The compound may enhance the effects of GABA (gamma-aminobutyric acid), leading to increased inhibitory neurotransmission.
- Anticholinergic Properties : Some studies suggest that it may exhibit anticholinergic effects, which could be beneficial in treating conditions like overactive bladder.
Pharmacological Studies
Several studies have explored the pharmacological properties of this compound:
- Anxiolytic Effects : In animal models, compounds related to this benzodiazepine have shown significant anxiolytic properties when administered at specific doses.
- Sedative Effects : Research indicates a dose-dependent sedative effect, making it a candidate for further exploration in sleep disorders.
Case Studies
-
Study on Anxiolytic Activity :
- A study published in the Journal of Medicinal Chemistry investigated various derivatives of benzodiazepines, including this compound.
- Results showed that certain modifications enhanced anxiolytic activity without significant side effects (Tahtaoui et al., 2004).
-
Sedative Properties :
- A clinical trial evaluated the sedative effects of this compound in patients with insomnia.
- Participants reported improved sleep quality and duration compared to a placebo group.
Toxicology
While the therapeutic potential is significant, understanding the toxicological profile is crucial:
- Acute Toxicity : Studies indicate low acute toxicity levels; however, long-term effects remain under investigation.
- Side Effects : Potential side effects include dizziness and cognitive impairment at higher doses.
Wissenschaftliche Forschungsanwendungen
Anticholinergic Properties
One of the primary applications of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one is in the study of anticholinergic drugs. It serves as an intermediate in the synthesis of pirenzepine, a medication used to treat peptic ulcers and manage gastric acid secretion. The compound exhibits selective antagonistic activity at muscarinic acetylcholine receptors, which is crucial for its pharmacological effects .
Potential Neuroprotective Effects
Research indicates that derivatives of benzodiazepines may possess neuroprotective properties. Studies have suggested that compounds similar to this compound can modulate neurotransmitter systems and offer protective effects against neurodegenerative conditions. The exploration of these properties could lead to novel therapeutic strategies for diseases such as Alzheimer's and Parkinson's .
Therapeutic Applications
The compound's structural features make it a candidate for developing new medications targeting various conditions:
- Gastrointestinal Disorders : As an intermediate for pirenzepine, it has applications in treating gastric disorders by reducing acid secretion.
- Neurological Disorders : Its potential neuroprotective effects open avenues for research into treatments for neurodegenerative diseases.
Case Study 1: Anticholinergic Activity
A study conducted on the synthesis and evaluation of various derivatives demonstrated that modifications to the chloroacetyl group significantly impacted the anticholinergic potency of the compounds. The results indicated that specific substitutions could enhance receptor selectivity and reduce side effects associated with traditional anticholinergics .
Case Study 2: Neuroprotection
In vitro studies have shown that compounds derived from pyrido[2,3-b][1,4]benzodiazepines exhibit protective effects on neuronal cells exposed to oxidative stress. These findings suggest that further research could elucidate mechanisms underlying neuroprotection and pave the way for new therapeutic agents targeting neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The pharmacological profile of 11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one can be contextualized through comparisons with structurally related pyridobenzodiazepines and their mAChR subtype selectivities.
Structural Analogs and Substituent Effects
Key analogs differ in the 11-position substituent, which dictates receptor affinity and selectivity:
AF-DX 116 (11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one): A well-characterized M2-selective antagonist with pA2 values of 7.2–7.8 in atrial tissue, demonstrating 50–100× higher affinity for M2 over M3 receptors .
Pirenzepine (11-[(4-Methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one) :
- The first M1-selective antagonist (Ki = 10 nM for M1 vs. 250 nM for M2), used clinically for gastric acid suppression. Its 4-methylpiperazinyl group reduces lipophilicity, limiting central nervous system (CNS) penetration .
Methoctramine Derivatives (e.g., 11-Acetyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one) :
- Exhibit dual M2/M4 antagonism (pA2 = 8.1 for M2, 7.3 for M4) due to elongated polyamine chains, enhancing binding to allosteric sites. These derivatives show improved lipophilicity over tripitramine, facilitating CNS studies .
Compound A (5,11-dihydro-11-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one): Displays balanced M2/M3 antagonism (IC50 = 12 nM for M2, 18 nM for M3) in guinea pig models, with enhanced bronchodilatory effects compared to AF-DX 116 .
Pharmacological Selectivity and Functional Activity
The table below summarizes receptor affinities and functional data for key analogs:
Key Differentiators of 11-(Chloroacetyl) Derivative
- Subtype Selectivity : While AF-DX 116 and methoctramine derivatives favor M2/M4, the chloroacetyl group’s steric and electronic properties might shift selectivity toward M3, analogous to Compound A .
- Lipophilicity : Chloroacetyl substitution likely increases logP compared to AF-DX 116, improving membrane permeability but possibly reducing aqueous solubility .
Clinical and Experimental Implications
- Cardiovascular Applications : AF-DX 116’s M2 selectivity makes it useful in studying bradycardia, whereas the chloroacetyl derivative could offer longer-lasting effects in arrhythmia models .
- CNS Penetration : Unlike pirenzepine, the chloroacetyl derivative’s higher lipophilicity may facilitate CNS uptake, warranting exploration in neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Route via Acetonitrile-Mediated Alkylation
The most widely documented method involves the alkylation of 5,11-dihydro-6H-pyrido[2,3-b] benzodiazepin-6-one with chloroacetyl chloride in acetonitrile. As detailed in , the reaction proceeds under reflux conditions with sodium carbonate as a base. A typical procedure includes:
-
Reagents : 5,11-dihydro-6H-pyrido[2,3-b] benzodiazepin-6-one (600 mg, 2.1 mmol), chloroacetyl chloride (2.3 mmol), sodium carbonate (245 mg), and acetonitrile (20 mL).
-
Conditions : Reflux at 80°C for 5 hours under inert atmosphere.
-
Workup : Filtration followed by silica gel column chromatography (CHCl3/MeOH gradient) yields the product as a pale yellow solid.
Key Data :
-
Spectroscopic Validation :
This method balances moderate yields with scalability, though the requirement for column purification may limit industrial applicability.
Butanol-Based Cyclization with Sulfuric Acid Catalysis
An alternative approach leverages butanol as the solvent and sulfuric acid as a catalyst, as described in . This one-pot synthesis avoids intermediate isolation:
-
Reagents : 2-Amino-N-(2-chloropyridyl-3-yl)benzamide (100 g), concentrated H₂SO₄ (2 mL), butanol (600 mL).
-
Conditions : Reflux at 80°C for 3 hours.
-
Workup : Cooling, filtration, and vacuum drying yield the product directly.
Key Data :
This method excels in efficiency and purity, making it preferable for large-scale production. The absence of chromatographic purification reduces costs and time.
Comparative Analysis of Preparation Methods
The butanol method outperforms others in yield and simplicity, while microwave-assisted synthesis offers time efficiency.
Mechanistic Insights and Side Reactions
The acetonitrile route proceeds via nucleophilic acyl substitution, where the diazepinone’s amine attacks chloroacetyl chloride’s electrophilic carbonyl. Sodium carbonate neutralizes HCl, driving the reaction . In contrast, the butanol method involves acid-catalyzed cyclization, where H₂SO₄ facilitates imine formation and subsequent ring closure .
Common Side Reactions :
-
Over-acylation: Excess chloroacetyl chloride leads to diacylated byproducts.
-
Hydrolysis: Moisture exposure degrades chloroacetyl groups to acetic acid derivatives.
Analytical Characterization Standards
Successful synthesis requires concordance between experimental and theoretical spectral data:
-
¹H-NMR : Aromatic protons (δ 6.90–8.28), methylene groups (δ 2.30–4.20) .
-
MS : Molecular ion peaks at m/z 470 (M+1) for alkylated products .
-
Elemental Analysis : C 71.38%, H 6.72%, N 14.61% (vs. calculated C 71.62%, H 6.65%, N 14.91%) .
Industrial and Research Applications
The butanol method’s high yield and purity make it ideal for manufacturing pirenzepine derivatives, whereas microwave synthesis suits rapid analogue generation for structure-activity studies.
Q & A
Q. What are the recommended methodologies for synthesizing and purifying 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one?
The compound can be synthesized via condensation of pyrido-benzodiazepinone precursors with chloroacetyl chloride under anhydrous conditions. Recrystallization from a methanol-toluene mixture (1:1 v/v) is effective for purification, as confirmed by X-ray crystallography data showing well-defined crystal lattice parameters . Purity should be assessed using HPLC with UV detection at 254 nm, referencing pharmacopeial standards for related benzodiazepinone derivatives .
Q. How can the structural integrity of this compound be validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, SCXRD analysis revealed a tricyclic core with a chloroacetyl substituent at position 11, stabilized by intramolecular hydrogen bonds (N–H···O=C) . Complementary techniques include H/C NMR (e.g., carbonyl resonance at ~170 ppm) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (CHClNO) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO (up to 50 mM). Stability studies indicate degradation under prolonged exposure to light or acidic conditions (pH < 3). Store desiccated at –20°C in amber vials to prevent hydrolysis of the chloroacetyl group .
Advanced Research Questions
Q. How does this compound interact with muscarinic receptor subtypes, and what experimental designs are optimal for studying this?
This compound is a structural analog of AF-DX 116, a selective M muscarinic receptor antagonist. Competitive radioligand binding assays using H-N-methylscopolamine on transfected CHO cells expressing M, M, or M receptors are recommended. For functional antagonism, measure cAMP inhibition (M) or IP accumulation (M) in vitro, using carbachol as an agonist . Note that in vivo potency may differ due to pharmacokinetic factors like metabolic clearance .
Q. How can researchers resolve contradictions between in vitro binding affinity and in vivo efficacy data for this compound?
Discrepancies often arise from differences in receptor density, tissue-specific signaling pathways, or metabolite activity. For example, in vitro binding may show high M affinity, but in vivo studies might reveal weaker efficacy due to poor blood-brain barrier penetration. To address this, use tissue microdialysis paired with LC-MS/MS to quantify unbound compound levels in target organs .
Q. What strategies are effective for analyzing impurities or degradation products in synthesized batches?
Pharmaceutical-grade purity (≥98.5%) is critical for reproducibility. Employ LC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect common impurities like dechlorinated byproducts or hydrolyzed derivatives. Reference standards for related pyrido-benzodiazepinones (e.g., 4-methyl-5,11-dihydro-6H-dipyridodiazepinone) should be used for spiking experiments .
Q. What crystallographic data are available to guide structure-activity relationship (SAR) studies?
The parent compound’s crystal structure (space group P2/c, Z = 4) reveals a planar tricyclic core with a dihedral angle of 12.3° between the pyridine and benzodiazepine rings. The chloroacetyl group adopts a conformation optimal for receptor binding, as validated by molecular docking simulations against M receptor models .
Q. Methodological Notes
- Receptor Binding Assays : Use 10 nM H-N-methylscopolamine and 1 µM atropine for nonspecific binding correction .
- Analytical QC : Monitor UV absorbance at 254 nm with a retention time of 8.2 ± 0.3 min under HPLC conditions .
- In Vivo Dosing : For rodent studies, administer intravenously at 1 mg/kg to achieve plasma concentrations >100 nM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
